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Compound of Interest

Compound Name: Trichloro(cyclooctyl)silane

Cat. No.: B096431

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for
trichloro(cyclooctyl)silane (CAS No. 18290-59-0), a valuable organosilane intermediate. Due
to the limited availability of direct experimental spectra in public literature, this document
presents predicted data based on the analysis of analogous compounds and established
spectroscopic principles. Detailed, representative experimental protocols for acquiring Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also
provided to facilitate the characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for trichloro(cyclooctyl)silane.
These values are estimated based on data from similar alkyltrichlorosilanes and cyclooctyl
derivatives and should be considered as a guide for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data of Trichloro(cyclooctyl)silane
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.8-2.0 Multiplet 1H CH-Si
~15-1.7 Multiplet 14H CH2

Solvent: CDClIs, Reference: TMS (6 = 0.00 ppm)

Table 2: Predicted 3C NMR Spectral Data of Trichloro(cyclooctyl)silane

Chemical Shift (0, ppm) Assignment
~35-40 C-Si
~25-30 Aliphatic CHz

Solvent: CDCIs, Reference: TMS (6 = 0.00 ppm)

Table 3: Predicted 2°Si NMR Spectral Data of Trichloro(cyclooctyl)silane

Chemical Shift (6, ppm) Assighment

~10to 20 R-SiCls

Reference: TMS (& = 0.00 ppm)

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies for Trichloro(cyclooctyl)silane
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Wavenumber (cm~?) Intensity Assignment

2920 - 2940 Strong C-H stretch (asymmetric)
2850 - 2870 Strong C-H stretch (symmetric)
1460 - 1470 Medium CHz scissoring

800 - 850 Strong Si-C stretch

550 - 650 Strong, Broad Si-Cl stretch

Sample phase: Neat liquid

Mass Spectrometry (MS)

Table 5: Predicted m/z Values for Major Fragments in the Mass Spectrum of
Trichloro(cyclooctyl)silane

miz Proposed Fragment

244 [M]* (Molecular ion with 35Cls)

246 [M+2]* (Isotopic peak for one 37Cl)
248 [M+4]* (Isotopic peak for two 37Cl)
250 [M+6]* (Isotopic peak for three 37Cl)
209 M- Cl*

133 [SiCls]*

111 [CsH1s]* (Cyclooctyl cation)

lonization method: Electron lonization (EI)

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectral data for
trichloro(cyclooctyl)silane.
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NMR Spectroscopy

1H and 3C NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of trichloro(cyclooctyl)silane in 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard. Transfer the solution to a 5 mm NMR tube.

e Instrument Setup:
o Use a 400 MHz (or higher) NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for both *H and *3C frequencies.
e 'H NMR Acquisition:
o Acquire the spectrum using a standard single-pulse experiment.
o Set the spectral width to cover the range of -2 to 12 ppm.
o Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

o Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
o Set the spectral width to cover the range of 0 to 220 ppm.
o Use a 30° pulse angle and a relaxation delay of 2-5 seconds.

o Acquire a larger number of scans (typically 1024 or more) due to the low natural
abundance of 13C.
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e Processing:

o

Apply a Fourier transform to the acquired free induction decays (FIDs).

[¢]

Phase the spectra manually.

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

[¢]

o Perform baseline correction.
29Si NMR Spectroscopy

o Sample Preparation: Prepare a more concentrated sample by dissolving approximately 50-
100 mg of trichloro(cyclooctyl)silane in 0.6-0.7 mL of CDCls.

e Instrument Setup:
o Use an NMR spectrometer equipped with a broadband probe capable of observing 2°Si.
o Tune and match the probe to the 2°Si frequency.

e Acquisition:

o Use an inverse-gated proton decoupling sequence to suppress the negative Nuclear
Overhauser Effect (NOE).

o Set the spectral width to cover a range of approximately -50 to 50 ppm.

o Use a 45° pulse angle and a longer relaxation delay (e.g., 10-20 seconds) due to the
typically long T1 relaxation times of 2°Si nuclei.

o Acquire a large number of scans to obtain a satisfactory signal-to-noise ratio.

e Processing: Process the data as described for *H and 3C NMR.

Infrared (IR) Spectroscopy

o Sample Preparation: As trichloro(cyclooctyl)silane is a liquid, a neat spectrum can be
obtained. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium
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chloride (NaCl) salt plates to form a thin film.

e Instrument Setup:
o Use a Fourier Transform Infrared (FTIR) spectrometer.
o Record a background spectrum of the clean salt plates.
e Acquisition:
o Place the sample "sandwich" in the spectrometer's sample holder.
o Acquire the spectrum over the range of 4000 to 400 cm~1.
o Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

e Processing: The spectrometer software will automatically ratio the sample spectrum against
the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or by injection into a gas chromatograph (GC-MS). For GC-MS,
dissolve the sample in a volatile organic solvent like dichloromethane or hexane.

e Instrument Setup:
o Use a mass spectrometer with an electron ionization (EIl) source.
o Set the ionization energy to 70 eV.

o Set the mass analyzer to scan a range of m/z values appropriate for the expected
molecular weight and fragments (e.g., m/z 40-300).

e Acquisition: Acquire the mass spectrum. If using GC-MS, the spectrum will be recorded as
the compound elutes from the GC column.

o Data Analysis:
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o |dentify the molecular ion peak ([M]*).

o Analyze the isotopic pattern of the molecular ion and other chlorine-containing fragments
to confirm the number of chlorine atoms.

o Identify and analyze the major fragment ions to deduce the structure of the compound.
The fragmentation of alkyltrichlorosilanes is expected to involve the loss of chlorine atoms
and cleavage of the cyclooctyl ring.[1]

Visualizations

The following diagrams illustrate the relationships between the different spectral analyses and
a general workflow for the characterization of trichloro(cyclooctyl)silane.
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Click to download full resolution via product page

Diagram 1: Relationship between spectral methods for analyzing Trichloro(cyclooctyl)silane.
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Diagram 2: General experimental workflow for the spectral characterization of
Trichloro(cyclooctyl)silane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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